molecular formula C7H9BrO4 B1594109 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione CAS No. 34817-42-0

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione

Cat. No.: B1594109
CAS No.: 34817-42-0
M. Wt: 237.05 g/mol
InChI Key: XCOQDRFRYIKEMS-UHFFFAOYSA-N
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Description

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione is an organic compound with a unique structure that includes a bromine atom and a dioxane ring

Preparation Methods

The synthesis of 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione typically involves the bromination of 2,2,5-trimethyl-1,3-dioxane-4,6-dione. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity.

Chemical Reactions Analysis

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The dioxane ring can undergo addition reactions with various electrophiles.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding to specific sites on enzymes or receptors. The pathways involved may include nucleophilic substitution, electrophilic addition, and redox reactions, depending on the context of its use.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione include:

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    Meldrum’s Acid: A well-known compound with a similar dioxane ring structure but different substituents, used widely in organic synthesis.

    5-Methyl-2,2,5-trimethyl-1,3-dioxane-4,6-dione: Another derivative with a methyl group instead of a bromine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its bromine atom, which imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

5-bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrO4/c1-6(2)11-4(9)7(3,8)5(10)12-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOQDRFRYIKEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956297
Record name 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34817-42-0
Record name 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34817-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034817420
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,2,5-trimethyl-1,3-dioxane-4,6-dione
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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